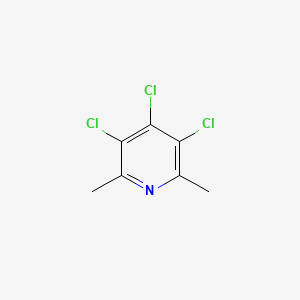

3,4,5-Trichloro-2,6-dimethylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

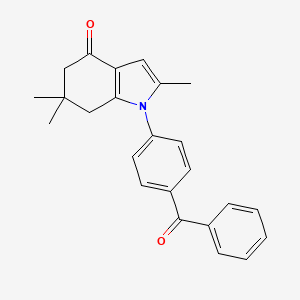

Overview

Description

3,4,5-Trichloro-2,6-dimethylpyridine is a pyridine derivative . It has a molecular formula of C7H6Cl3N . The average mass is 210.488 Da and the monoisotopic mass is 208.956589 Da .

Synthesis Analysis

A series of novel substituted pyridine derivatives were synthesized from 3,5-diacetyl-2,6-dimethylpyridine . The structures of two typical 3,5-bis[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,6-dimethylpyridines were confirmed by X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen atom .Chemical Reactions Analysis

The degradation of 3,5,6-Trichloro-2-pyridinol was studied with a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota . Two possible degradation pathways of TCP were proposed on the basis of LC–MS analysis .Physical and Chemical Properties Analysis

This compound has a molecular weight of 210.49 . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.035 mg/ml .Scientific Research Applications

Synthesis and Chemistry

3,4,5-Trichloro-2,6-dimethylpyridine is involved in various synthetic and chemical processes. For instance, it plays a role in the solvent-free synthesis of 2,4,6-triarylpyridine derivatives, which have a broad spectrum of biological and pharmaceutical properties, such as anticonvulsant, anesthetic, and anti-malarial activities. These pyridines are also used in supramolecular chemistry due to their π-stacking ability (Maleki, 2015). Furthermore, this compound is utilized in the living cationic polymerization of vinyl monomers, particularly in stabilizing growing carbocations in polymerization reactions (Higashimura et al., 1989).

Catalysis

This compound is significant in catalysis. For example, cationic alkylhafnium complexes involving this compound serve as catalysts in the C(sp3)–H alkenylation of internal alkynes, providing a route to trisubstituted alkenes (Lopez et al., 2016). This highlights its role in creating complex organic structures.

Material Science

In the field of material science, this compound has been used for characterizing acid surfaces by adsorption, providing insights into the properties of materials like γ-Al2O3 and Y zeolites (Corma et al., 1984). This usage underscores its application in understanding and developing new materials.

NMR Spectroscopy

Research into fluorinated pyridines, including this compound, has been conducted to develop 19F NMR pH indicators. Such compounds are significant in NMR spectroscopy, offering potential in various analytical applications (Amrollahi, 2014).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

3,4,5-trichloro-2,6-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYZELVCDIERE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2645553.png)

![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2645554.png)

![2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2645562.png)

![4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2645568.png)